molecular formula C9H16Cl2N2O B1523916 3-(3-Aminophenyl)-DL-beta-alaninol 2HCl CAS No. 1159822-46-4

3-(3-Aminophenyl)-DL-beta-alaninol 2HCl

Cat. No. B1523916
CAS RN: 1159822-46-4
M. Wt: 239.14 g/mol
InChI Key: ZSYFJGAIQBOCAA-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of beta-alanine, a naturally occurring beta amino acid, and aminophenol, which is an organic compound consisting of a phenol functional group and an amino group .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Aminophenols, for example, are typically solid at room temperature and can exhibit both acidic and basic properties .

Scientific Research Applications

Specialization of Function Among Aldehyde Dehydrogenases

Research shows that aldehyde dehydrogenases play a critical role in beta-alanine biosynthesis in Saccharomyces cerevisiae, highlighting the importance of beta-alanine in pantothenic acid (vitamin B(5)) and coenzyme A (CoA) biosynthesis. This study indicates the biochemical pathways involving beta-alanine, contributing to our understanding of cellular metabolism and potential biotechnological applications (White et al., 2003).

Stereoselective Aminoacylation

Another study explores the aminoacylation of diinosine monophosphate, demonstrating the enantiomeric specificity in the incorporation of alanine isomers. This research could have implications for understanding the evolution of optical activity and the origins of genetically directed protein synthesis, offering insights into the fundamental processes of life (Profy & Usher, 2005).

Biotechnological Production of β-Alanine

Advancements in the biotechnological production of β-alanine, a naturally occurring β-type amino acid, showcase its significance beyond protein incorporation, serving as a precursor for various industrial chemicals. This review elaborates on natural synthesis pathways and biotechnological approaches, underlining β-alanine's potential in medicine, feed, food, and environmental applications (Wang et al., 2021).

Photolabile Protecting Groups

The development of new photolabile protecting groups for beta-alanine highlights its application in transient kinetic investigations of cellular processes. This research contributes to our understanding of how beta-alanine can be used to study fast cellular activities, expanding its utility in scientific research (Banerjee et al., 2003).

Synthetic Pathway for 3-Hydroxypropionic Acid Production

A study on the synthetic pathway for producing 3-hydroxypropionic acid via beta-alanine in Saccharomyces cerevisiae emphasizes the potential for microbial fermentation to create sustainable chemical building blocks. This work showcases the application of beta-alanine in reducing fossil dependence and CO2 emissions, contributing to the development of eco-friendly production processes (Borodina et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some aminophenols are used in the synthesis of dyes and can interact with other molecules to produce color .

Safety and Hazards

Aminophenols can be hazardous. They may cause an allergic skin reaction and serious eye irritation . It’s important to handle them with appropriate safety measures.

Future Directions

The future directions would depend on the specific applications of the compound. Aminophenols have been studied for their potential uses in various fields, including medicine and materials science .

properties

IUPAC Name

3-amino-3-(3-aminophenyl)propan-1-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.2ClH/c10-8-3-1-2-7(6-8)9(11)4-5-12;;/h1-3,6,9,12H,4-5,10-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYFJGAIQBOCAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(CCO)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Aminophenyl)-DL-beta-alaninol 2HCl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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